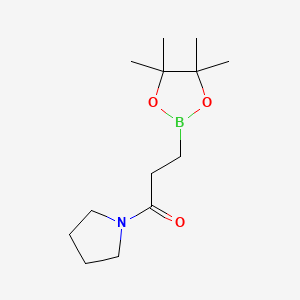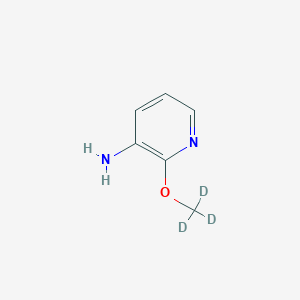
2-(Methoxy-D3)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxy-D3)pyridin-3-amine is a deuterated derivative of pyridin-3-amine, where the methoxy group is substituted with deuterium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-D3)pyridin-3-amine typically involves the introduction of a methoxy group into the pyridine ring, followed by deuteration. One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a methoxy group. Deuteration can be achieved using deuterated reagents such as deuterated methanol (CD3OD) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions followed by deuteration. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents used in the reactions are selected to optimize the efficiency and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
2-(Methoxy-D3)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .
科学的研究の応用
2-(Methoxy-D3)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 2-(Methoxy-D3)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
類似化合物との比較
Similar Compounds
2-Methoxypyridine: Similar structure but lacks deuterium substitution.
3-(Benzyloxy)pyridin-2-amine: Contains a benzyloxy group instead of a methoxy group.
3-(1-Naphthylmethoxy)pyridin-2-amine: Features a naphthylmethoxy group .
Uniqueness
2-(Methoxy-D3)pyridin-3-amine is unique due to its deuterium substitution, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
127.16 g/mol |
IUPAC名 |
2-(trideuteriomethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3/i1D3 |
InChIキー |
YXFAOWYMDGUFIQ-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC=N1)N |
正規SMILES |
COC1=C(C=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


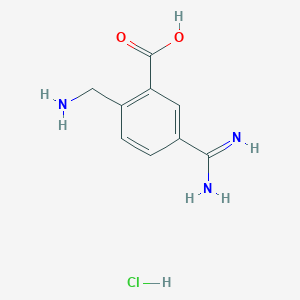
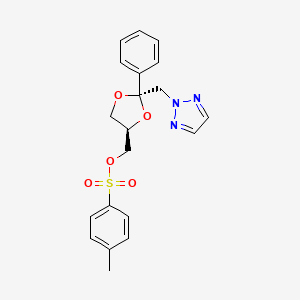
![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
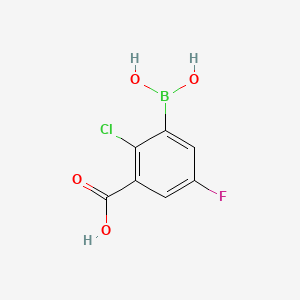
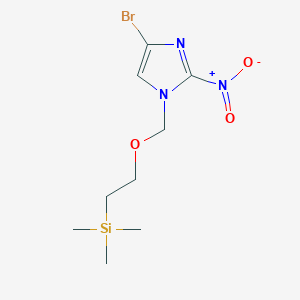


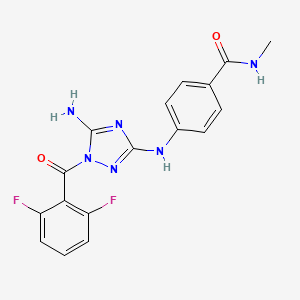
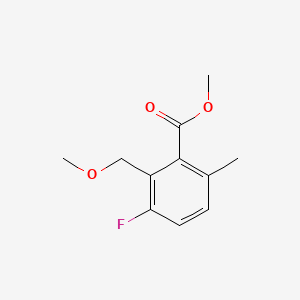
![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
![Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)

